6-Ethylidenebicyclo[2.2.1]heptan-2-one
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Overview
Description
6-Ethylidenebicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylidenebicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and ethylidene compounds.
Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cycloaddition of cyclopentadiene with an ethylidene derivative under controlled conditions.
Oxidation: The resulting bicyclic compound is then subjected to oxidation to introduce the ketone functionality at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethylidenebicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethylidenebicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A similar compound with a different substituent at the 6-position.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with methyl groups at the 7-position.
Uniqueness
6-Ethylidenebicyclo[2.2.1]heptan-2-one is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
79657-43-5 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
6-ethylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H12O/c1-2-7-3-6-4-8(7)9(10)5-6/h2,6,8H,3-5H2,1H3 |
InChI Key |
QPNGSDLLMRPLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2CC1C(=O)C2 |
Origin of Product |
United States |
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